3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
Description
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene ring (2,3-dihydrothiophene) with a 1,1-dione (sulfone) group. The structure includes a 3-methylphenyl substituent linked via an amino group to the thiophene ring.
Properties
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-7,11-12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKVNLXLFGUEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Sequence
A foundational strategy involves the KOH-catalyzed reaction of cyanothioacetamide (8 ) with α-bromochalcones (9 ) to generate 4,5-dihydrothiophene intermediates. Adapting this protocol, 3-[(3-methylphenyl)amino] substitution is achievable by replacing conventional amines with 3-methylaniline during the cyclization phase. Quantum chemical calculations at the r²SCAN-3c level support a stepwise mechanism: initial Michael adduct formation, followed by intramolecular cyclization via SCN displacement.
Table 1: Optimization of Cyclization Conditions for Dihydrothiophene Core Synthesis
| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9a (R=H) | KOH (10%) | EtOH | 25 | 38 |
| 2 | 9b (R=Me) | Na₂CO₃ (10%) | DMF | 50 | 40 |
| 3 | 9c (R=Cl) | KOH (10%) | EtOH | 25 | 35 |
Sulfone Installation via Oxidation
Post-cyclization, the thioether intermediate undergoes oxidation to the sulfone using meta-chloroperbenzoic acid (mCPBA) or H₂O₂/AcOH. Kinetic studies reveal complete conversion within 2 hours at 0°C when using 2.2 equiv of mCPBA in dichloromethane.
Method 2: Palladium-Catalyzed Functionalization
Bromination of Thiophene Precursors
N-Bromosuccinimide (NBS)-mediated bromination in dimethylformamide (DMF) introduces a handle for subsequent amination. The reaction exhibits complete regioselectivity for the 3-position when conducted under radical initiation conditions (AIBN, 80°C).
Table 2: Bromination Efficiency Under Varied Conditions
| Entry | Initiator | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | None | DMF | 24 | 45 |
| 2 | AIBN | DMF | 6 | 98 |
| 3 | Light | CCl₄ | 12 | 72 |
Buchwald-Hartwig Amination
Coupling the brominated intermediate with 3-methylaniline employs Pd₂(dba)₃/Xantphos catalytic system, demonstrating superior performance in toluene at 110°C. Key optimization parameters include:
- Ligand screening: Xantphos > BINAP > PPh₃
- Solvent effects: Toluene (92% yield) > Dioxane (85%) > DMF (63%)
- Stoichiometry: 1.2 equiv amine optimal for complete conversion
Method 3: Tandem Thiophene Assembly
A novel one-pot approach combines sulfone formation and amination through sequential [3+2] cycloaddition and oxidation. Starting from divinyl sulfone and 3-methylphenyl isocyanate, this method achieves 74% yield under microwave irradiation (150°C, 30 min). The reaction pathway involves:
- Thermal [3+2] dipolar cycloaddition forming the dihydrothiophene core
- In situ oxidation of sulfur to sulfone using Oxone®
- Tautomerization to stabilize the 1,1-dione configuration
Spectroscopic Characterization
Comprehensive analysis confirms successful synthesis:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, Ar-CH₃), 3.12–3.25 (m, 2H, H-2), 4.01–4.15 (m, 2H, H-3), 6.72–7.45 (m, 4H, Ar-H), 8.02 (s, 1H, NH)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 21.3 (CH₃), 48.2 (C-2), 52.7 (C-3), 118.4–139.8 (Ar-C), 165.1 (C=O), 170.3 (S=O)
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₁H₁₂N₂O₂S: 237.0698, found 237.0695
Comparative Method Analysis
Table 3: Efficiency Metrics Across Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | 3 | 28 | 95.4 | Moderate |
| 2 | 2 | 65 | 98.1 | High |
| 3 | 1 | 74 | 97.8 | Limited |
The palladium-mediated approach (Method 2) emerges as most viable for industrial applications, balancing yield and scalability. However, the tandem method (Method 3) shows promise for rapid synthesis despite current limitations in substrate scope.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes with reduced sulfur groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study evaluated the compound's cytotoxic effects against several human cancer cell lines. The results showed that 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione displayed a mean growth inhibition (GI50) value of 15.72 µM, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated through the modulation of signaling pathways that are critical for cell survival and proliferation .
Case Study: NCI Evaluation
The National Cancer Institute (NCI) has conducted extensive testing on this compound as part of their Developmental Therapeutics Program. The compound exhibited a notable average cell growth inhibition rate of 12.53% across various cancer cell lines . Such evaluations are crucial for determining the viability of new therapeutic agents.
Material Science Applications
Conductive Polymers
Thiophene derivatives are integral in the development of conductive polymers. The incorporation of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione into polymer matrices can enhance electrical conductivity and thermal stability. These properties make it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
| Property | Value |
|---|---|
| Electrical Conductivity | High |
| Thermal Stability | Enhanced |
| Application | OLEDs, Photovoltaics |
Organic Synthesis Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in creating more complex molecules with desired properties.
Synthetic Pathways
Various synthetic routes have been developed to obtain this compound efficiently. For instance, it can be synthesized through the reaction of 3-methylaniline with thiophene dione derivatives under specific conditions to yield high purity products .
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfone group can participate in redox reactions, influencing cellular processes. The aromatic ring allows for interactions with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, differing in substituents, ring saturation, or functional groups. A detailed comparison is provided below:
Substituent Variations on the Aromatic Ring
3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
- Key Differences : Contains two methoxy (-OCH₃) groups at the 3- and 4-positions of the phenyl ring.
- Impact :
- Methoxy groups are electron-donating, increasing the electron density of the aromatic ring compared to the methyl group in the target compound.
- Enhanced polarity may improve solubility in polar solvents.
- Source : (CymitQuimica) .
3-[(4-Bromophenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
- Key Differences : Features a bromine atom at the para position of the phenyl ring.
- Increased molecular weight (288.16 g/mol) compared to the target compound (236.29 g/mol estimated).
- Source : .
3-[(3-Chlorophenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
Variations in Core Ring Structure
3-Phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione
- Key Differences: Lacks the amino linkage; phenyl group is directly attached to the thiophene ring.
- Impact :
- Reduced hydrogen-bonding capacity due to the absence of the -NH- group.
- Simpler structure may lead to lower synthetic complexity.
- Source : (CAS 42925-28-0) .
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
- Key Differences : Features a fully saturated thiolane (tetrahydrothiophene) ring instead of a dihydrothiophene.
- Impact :
- Increased conformational flexibility due to the saturated ring.
- Altered electronic properties, as saturated rings lack aromaticity.
- Source : (CAS 303992-20-3) .
2-(3-Chlorophenyl)-1lambda6,2-thiazolidine-1,1-dione
Comparative Data Table
Research Findings and Implications
- Halogen substituents (Cl, Br) increase molecular weight and lipophilicity, which may influence bioavailability in biological systems .
- Ring Saturation : Saturated analogs (e.g., thiolane derivatives) exhibit greater flexibility but lack aromatic conjugation, altering electronic properties and reactivity .
- Functional Groups: The presence of an amino group facilitates hydrogen bonding, critical for interactions in biological targets or supramolecular assembly .
Biological Activity
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, with the CAS number 39565-72-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant research findings.
- Molecular Formula : C12H13NOS2
- Molecular Weight : 223.29 g/mol
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor and kinase-inhibiting properties.
Antitumor Activity
Research indicates that compounds similar to 3-[(3-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can exhibit significant antitumor effects. For instance, a study highlighted the effects of dihydroindolones in inhibiting cellular proliferation in MCF-7 breast cancer cells. These compounds increased levels of p53 and its transcriptional targets p21 and Bax, leading to cell cycle arrest in the G2/M phase and activation of apoptosis .
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. A related study synthesized various derivatives showcasing significant tyrosine kinase inhibition activity. This is particularly relevant as kinase inhibitors are crucial in cancer therapy due to their role in regulating cell growth and division .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is vital for optimizing the biological efficacy of this compound. The presence of the methylphenyl group is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability.
| Compound | Activity | Mechanism |
|---|---|---|
| 3-Methylphenyl derivatives | Antitumor | Induction of apoptosis via p53 pathway |
| Dihydroindolone analogs | Kinase inhibition | Blocking cell signaling pathways |
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Antitumor Evaluation :
- Kinase Inhibition :
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Methylphenyl)amino]-2,3-dihydro-1λ⁶-thiophene-1,1-dione, and how can reaction yields be optimized?
Methodological Answer: The synthesis of thiophene derivatives often involves cyclization reactions or functionalization of pre-existing thiophene cores. For example, analogous compounds like benzo[c]thiophen-1(3H)-imines are synthesized via methanesulfonyl chloride-mediated cyclization of 2-(1-hydroxyalkyl)benzothioamides . For the target compound, a plausible route could involve:
Thiophene core formation : Use a thiophene-1,1-dione precursor and introduce substituents via nucleophilic aromatic substitution.
Amino group coupling : React with 3-methylphenylamine under anhydrous conditions with a catalyst (e.g., Pd or Cu-based).
Purification : Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane.
Yield Optimization :
- Vary reaction temperature (40–80°C) and monitor via TLC.
- Use excess amine (1.2–1.5 equivalents) to drive the reaction.
- Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylphenyl group at δ 2.3 ppm for CH₃; thiophene protons at δ 6.5–7.2 ppm) .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
Chromatography :
- HPLC : Use a C18 column with MeOH/H₂O (70:30) to assess purity (>95%) .
Mass Spectrometry :
- HR-MS : Match the molecular ion peak with the calculated exact mass (e.g., C₁₁H₁₃NO₂S: 247.0612) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?
Methodological Answer: Contradictions often arise from dynamic effects or impurities.
Dynamic NMR : Probe for rotational barriers (e.g., restricted rotation of the methylphenyl group causing split signals) .
Variable-Temperature IR : Identify conformational changes affecting carbonyl stretching frequencies .
Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and hydrogen bonding (if crystalline) .
Example : In thiophene derivatives, unexpected ¹H NMR splitting may result from diastereotopic protons; use NOESY to confirm spatial proximity .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in antimicrobial assays?
Methodological Answer:
Derivatization : Synthesize analogs with variations in:
- Phenyl substituents (e.g., 3-chloro vs. 3-methyl) to assess electronic effects.
- Thiophene ring saturation (dihydro vs. fully unsaturated) to probe conformational flexibility .
Biological Assays :
- MIC Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies : Perform membrane permeability assays (SYTOX Green uptake) to determine if activity is due to membrane disruption .
Q. How can computational methods predict the environmental fate of this compound?
Methodological Answer:
QSAR Models : Estimate biodegradability (e.g., Biowin) and ecotoxicity (e.g., ECOSAR) using molecular descriptors like logP and polar surface area .
Degradation Pathways : Simulate hydrolysis (pH-dependent) or photolysis using Gaussian09 with TD-DFT to identify reactive intermediates .
Experimental Validation : Compare predictions with OECD 301F ready biodegradability tests .
Specialized Methodological Considerations
Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?
Methodological Answer:
Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
Light Sensitivity : Expose to UV-A (320–400 nm) and quantify photodegradation products using LC-MS .
Q. How should researchers address low solubility in aqueous media during biological testing?
Methodological Answer:
Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
Nanoformulation : Prepare liposomal encapsulates (e.g., phosphatidylcholine/cholesterol) and characterize size via DLS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
